N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxy-5-methylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
2-methoxy-5-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S2/c1-13-6-9-17(25-2)18(11-13)27(23,24)19-15-8-7-14-5-4-10-20(16(14)12-15)26(3,21)22/h6-9,11-12,19H,4-5,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONRRLDNZATIIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxy-5-methylbenzene-1-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the quinoline ring system, followed by the introduction of the methoxy and sulfonamide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxy-5-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the quinoline ring or the sulfonamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Numerous studies have highlighted the anticancer potential of sulfonamide derivatives. For instance, compounds similar to N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxy-5-methylbenzene-1-sulfonamide have been evaluated for their cytotoxic effects against various cancer cell lines. A notable study demonstrated that derivatives of benzenesulfonamides exhibited significant activity against multiple human tumor cell lines (lung, colon, CNS) with low micromolar GI50 levels .
Table 1: Cytotoxic Activity of Related Compounds
| Compound Name | Cell Line Tested | GI50 (µM) |
|---|---|---|
| Compound A | HCT-116 | 3.0 |
| Compound B | MCF-7 | 2.5 |
| Compound C | HeLa | 1.9 |
2. Neurological Disorders
The tetrahydroquinoline structure is known for its neuroprotective properties. Research indicates that similar compounds can interact with neurotransmitter systems or enzymes involved in neurological disorders. The mechanism often involves modulation of receptor activity or inhibition of specific enzymes linked to neurodegeneration.
3. Antimicrobial Properties
Sulfonamides have historically been used as antimicrobial agents. The presence of the sulfonamide group in this compound suggests potential efficacy against bacterial infections. Studies on related compounds have shown promising results against Gram-positive and Gram-negative bacteria .
Case Studies and Research Findings
Case Study 1: Antitumor Evaluation
In a study published in the Journal of Medicinal Chemistry, a series of benzenesulfonamide derivatives were synthesized and tested for antitumor activity against the NCI-60 cell line panel. The results indicated that certain modifications to the sulfonamide structure could enhance cytotoxicity significantly .
Case Study 2: QSAR Analysis
Quantitative Structure–Activity Relationship (QSAR) models were developed to predict the biological activity of various sulfonamide derivatives. These models utilized molecular descriptors to correlate structural features with biological outcomes, aiding in the design of more potent compounds .
Mechanism of Action
The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxy-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the quinoline ring system may interact with DNA or other cellular components. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-5-methylbenzenesulfonamide
- N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
- 2-methoxy-5-methyl-N-(3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Uniqueness
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxy-5-methylbenzene-1-sulfonamide stands out due to its combination of a methoxy group, a methylsulfonyl group, and a quinoline ring system. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable subject of study in various research fields.
Biological Activity
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxy-5-methylbenzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core , which is known for its presence in various bioactive molecules. The inclusion of a methanesulfonyl group enhances its solubility and reactivity, while the sulfonamide functional group contributes to its biological interactions. The overall molecular formula is with a molecular weight of approximately 390.45 g/mol .
| Feature | Description |
|---|---|
| Core Structure | Tetrahydroquinoline |
| Functional Groups | Methanesulfonyl, sulfonamide |
| Molecular Weight | 390.45 g/mol |
| Solubility | Enhanced due to methanesulfonyl group |
Biological Activity
The biological activity of this compound has been investigated in several studies:
- Antimicrobial Activity : Similar compounds have demonstrated significant antibacterial properties. The sulfonamide group is known for its role in inhibiting bacterial growth by interfering with folate synthesis .
- Anticancer Potential : Research indicates that tetrahydroquinoline derivatives exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth . The compound's unique structure may enhance its efficacy against specific cancer types.
- Inhibition of Enzymatic Activity : The compound may interact with various enzymes involved in disease processes. For example, it could inhibit kinases or proteases that are critical for cancer cell proliferation .
The exact mechanism of action for this compound is not fully elucidated but is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes that play a role in cellular signaling pathways.
- Receptor Interaction : It may bind to receptors involved in inflammatory responses or cancer progression.
- Modulation of Cellular Pathways : By affecting key signaling pathways, the compound could disrupt the growth and survival of cancer cells.
Case Studies and Research Findings
Several studies have explored the biological activities and therapeutic potentials of compounds related to this compound:
Study 1: Antimicrobial Properties
A study demonstrated that sulfonamide derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of dihydropteroate synthase, an enzyme critical for folate biosynthesis .
Study 2: Anticancer Activity
Research on tetrahydroquinoline derivatives indicated their potential as anticancer agents through apoptosis induction in various cancer cell lines. These compounds were shown to activate caspase pathways leading to programmed cell death .
Study 3: Inhibition of Kinases
Investigations into the inhibition of specific kinases revealed that tetrahydroquinoline derivatives could effectively block signaling pathways involved in tumor growth and metastasis .
Q & A
Q. What are the key synthetic pathways for N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxy-5-methylbenzene-1-sulfonamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including sulfonylation of the tetrahydroquinoline core and coupling with substituted benzene sulfonamide groups. Key steps include:
- Sulfonylation : Methanesulfonyl chloride reacts with the tetrahydroquinoline precursor under anhydrous conditions (e.g., pyridine or dichloromethane as solvents) .
- Coupling Reactions : Nucleophilic substitution or amide bond formation between intermediates, often requiring catalysts like DMAP (4-dimethylaminopyridine) .
- Purification : High-performance liquid chromatography (HPLC) is critical for isolating the target compound from byproducts, especially for structurally similar impurities . Optimization involves adjusting temperature (room temperature to 80°C), solvent polarity, and stoichiometric ratios to maximize yield and purity.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the tetrahydroquinoline and benzene sulfonamide moieties. Methoxy and methyl groups exhibit distinct singlet signals in H NMR .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- HPLC with UV/Vis Detection : Monitors reaction progress and purity, using C18 reverse-phase columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies?
Discrepancies often arise from variations in assay conditions or compound purity. Methodological strategies include:
- Standardized Bioassays : Replicate studies under controlled conditions (e.g., fixed cell lines, consistent ATP concentrations in kinase assays) .
- Impurity Profiling : Use LC-MS to identify and quantify byproducts (e.g., des-methyl analogs or sulfonic acid derivatives) that may interfere with activity .
- Dose-Response Curves : Establish EC/IC values across multiple concentrations to account for batch-to-batch variability .
Q. What strategies improve the compound’s aqueous solubility without compromising target affinity?
Structural modifications informed by structure-activity relationship (SAR) studies:
- Polar Substituents : Introduce hydroxyl or amine groups to the benzene ring while retaining the methoxy group for target binding .
- Prodrug Approaches : Temporarily mask sulfonamide groups with ester linkages, which hydrolyze in physiological conditions .
- Co-Solvent Systems : Use DMSO/PBS mixtures in vitro, but validate biocompatibility in vivo .
Q. How can computational methods guide the design of analogs with enhanced selectivity?
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases or GPCRs) to identify critical binding residues. For example, the methanesulfonyl group may occupy hydrophobic pockets .
- QSAR Modeling : Corrogate electronic parameters (e.g., Hammett constants) of substituents with bioactivity data to predict optimal modifications .
- MD Simulations : Assess conformational stability of the tetrahydroquinoline core in aqueous vs. lipid environments .
Q. What experimental designs are recommended for elucidating the compound’s mechanism of action?
- Pull-Down Assays : Use biotinylated analogs to isolate target proteins from cell lysates, followed by LC-MS/MS identification .
- Kinase Profiling Panels : Screen against a library of 300+ kinases to identify off-target effects .
- Metabolic Stability Studies : Incubate with liver microsomes to assess CYP450-mediated degradation, informing pharmacokinetic optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
